molecular formula C19H28N4O3 B7158829 N-(3-morpholin-4-yl-3-oxopropyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide

N-(3-morpholin-4-yl-3-oxopropyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide

Cat. No.: B7158829
M. Wt: 360.5 g/mol
InChI Key: KZWSCYWJPNDCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-morpholin-4-yl-3-oxopropyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides

Properties

IUPAC Name

N-(3-morpholin-4-yl-3-oxopropyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c24-18(22-10-12-26-13-11-22)3-7-21-19(25)23-8-4-16(5-9-23)14-17-2-1-6-20-15-17/h1-2,6,15-16H,3-5,7-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWSCYWJPNDCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CN=CC=C2)C(=O)NCCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholin-4-yl-3-oxopropyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Core: Starting with a piperidine derivative, the core structure is often synthesized through cyclization reactions.

    Introduction of the Pyridin-3-ylmethyl Group: This step may involve nucleophilic substitution reactions where a pyridine derivative is introduced.

    Attachment of the Morpholin-4-yl-3-oxopropyl Group: This step could involve amide bond formation through coupling reactions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Coupling Reagents: EDCI, DCC for amide bond formation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-(3-morpholin-4-yl-3-oxopropyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential, possibly as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. For instance, it might bind to a particular enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The exact pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-morpholin-4-yl-3-oxopropyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.